

Application Note: FAK Degradation Assay Using FAK Ligand-Linker Conjugate 1

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed and activated in a multitude of cancer types.[1] It serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as cell proliferation, survival, migration, and invasion.[2][3] The pivotal role of FAK in tumor progression and metastasis has established it as a promising therapeutic target in oncology.[4] [5]

Targeted protein degradation has emerged as a novel therapeutic strategy, offering a distinct advantage over traditional enzyme inhibition.[6] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of a target protein.[7] These molecules consist of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[8] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

This application note provides a detailed protocol for a FAK degradation assay using **FAK Ligand-Linker Conjugate 1**, a PROTAC designed to specifically target FAK for degradation.

FAK Signaling Pathway

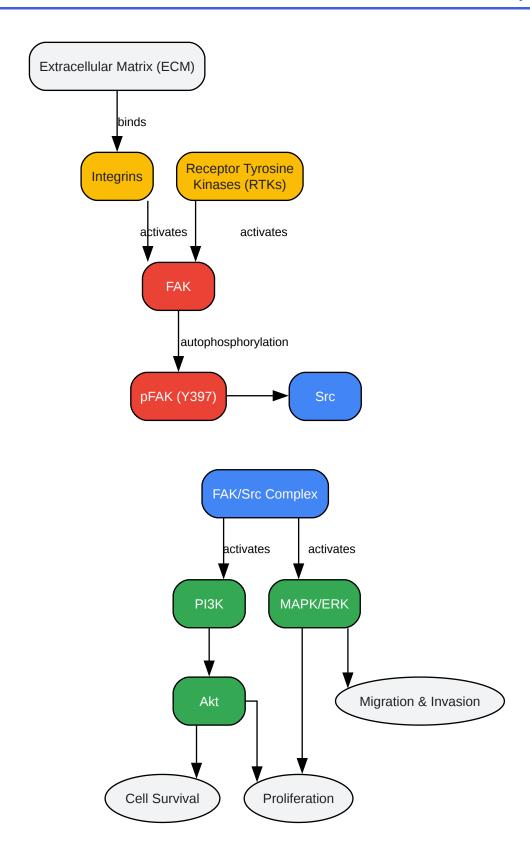


Methodological & Application

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FAK is a central mediator in signaling pathways that promote tumor growth and invasion.[2] Its activation is initiated by various upstream signals, including integrins, receptor tyrosine kinases (RTKs), and G protein-coupled receptors (GPCRs).[1] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases.[3] The resulting FAK/Src complex phosphorylates downstream substrates, activating multiple signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and motility.[10][11]





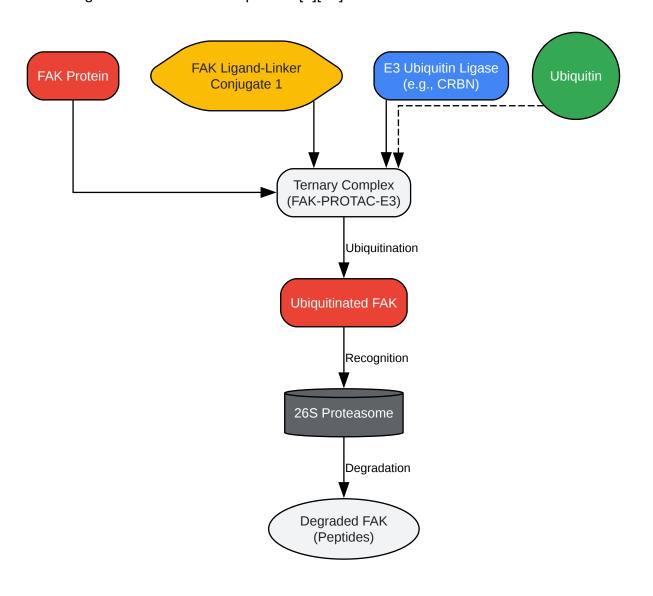
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FAK Signaling Pathway Diagram



Mechanism of FAK Degradation by Ligand-Linker Conjugate 1

FAK Ligand-Linker Conjugate 1 is a PROTAC that co-opts the cell's natural protein disposal system to eliminate FAK.[9] This heterobifunctional molecule simultaneously binds to FAK and an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][12] This brings FAK into close proximity with the E3 ligase, leading to the ubiquitination of FAK.[9] Poly-ubiquitinated FAK is then recognized and degraded by the 26S proteasome, resulting in the ablation of both the kinase and scaffolding functions of the FAK protein.[9][13]



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Mechanism of FAK Ligand-Linker Conjugate 1



Quantitative Data Summary

The following tables summarize the degradation potency and efficacy of various FAK-targeting PROTACs in different cancer cell lines.

Table 1: In Vitro Degradation of FAK by PROTAC FC-11

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Treatment Time (h)
Нер3В	Hepatocellular Carcinoma	~10	>90	24
Huh7	Hepatocellular Carcinoma	~10	>90	24
PA1	Ovarian Cancer	<10 (picomolar)	>90	8

Data synthesized from multiple sources.[7][12]

Table 2: In Vitro Degradation of FAK by PROTAC-3

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Treatment Time (h)
PC3	Prostate Cancer	3.0	>90	24

Data synthesized from multiple sources.[6][14]

Table 3: In Vitro Degradation of FAK by PROTAC A13

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Treatment Time (h)
A549	Lung Cancer	<10	85	24

Data synthesized from a study by Rao et al.[14]



Experimental Protocol: FAK Degradation Assay

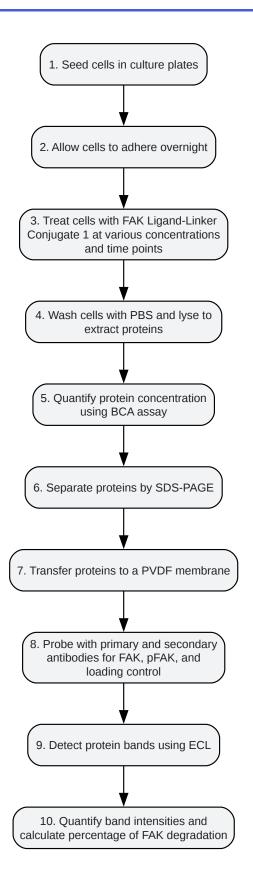
This protocol details the steps for assessing the degradation of FAK in cultured cancer cells treated with **FAK Ligand-Linker Conjugate 1**.

Materials

- Cell Line: A cancer cell line known to express FAK (e.g., A549, MDA-MB-231, OVCAR3).
- Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- FAK Ligand-Linker Conjugate 1: Prepare a stock solution in DMSO.
- Proteasome Inhibitor (e.g., MG132): As a negative control.
- · Vehicle Control: DMSO.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Primary Antibodies: Rabbit anti-FAK, Rabbit anti-pFAK (Y397), and Mouse anti-β-actin (or other loading control).
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
- SDS-PAGE and Western Blotting reagents and equipment.
- Chemiluminescence detection reagent (ECL).
- Imaging system for chemiluminescence.

Experimental Workflow





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